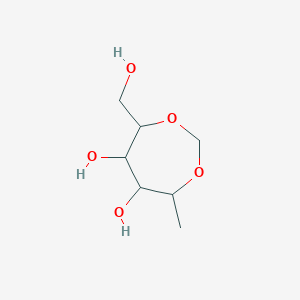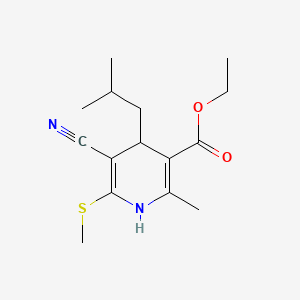![molecular formula C12H20N10O2 B14160923 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea CAS No. 55424-85-6](/img/structure/B14160923.png)
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea is a compound that features two triazole rings connected by a hexyl chain with a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea typically involves the following steps:
Formation of the Triazole Rings: The triazole rings can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Linking the Triazole Rings: The triazole rings are then linked through a hexyl chain. This can be achieved by reacting one of the triazole rings with a hexyl diisocyanate to form a urea linkage.
Final Assembly: The final step involves the coupling of the second triazole ring to the hexyl chain through a carbamoylamino linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce triazole derivatives with altered functional groups.
Applications De Recherche Scientifique
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with triazole rings.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as polymers or coordination complexes.
Biological Studies: It can be used in biological assays to study the interactions of triazole-containing compounds with various biomolecules.
Industrial Applications: The compound may find use in the production of specialty chemicals or as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. The urea linkage provides additional sites for hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simple triazole ring that serves as a building block for more complex compounds.
1,2,4-Triazol-3-one: A triazole derivative with a carbonyl group, used in various chemical syntheses.
1,2,4-Triazol-5-thiol:
Uniqueness
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea is unique due to its dual triazole rings connected by a flexible hexyl chain with a urea linkage. This structure provides multiple sites for interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
55424-85-6 |
|---|---|
Formule moléculaire |
C12H20N10O2 |
Poids moléculaire |
336.35 g/mol |
Nom IUPAC |
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C12H20N10O2/c23-11(19-9-15-7-17-21-9)13-5-3-1-2-4-6-14-12(24)20-10-16-8-18-22-10/h7-8H,1-6H2,(H3,13,15,17,19,21,23)(H3,14,16,18,20,22,24) |
Clé InChI |
JCAWUVQEJLEQRS-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)NC(=O)NCCCCCCNC(=O)NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


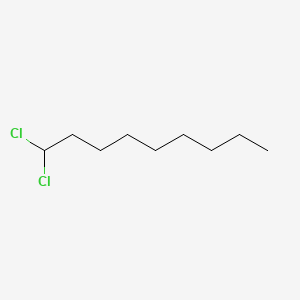

![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
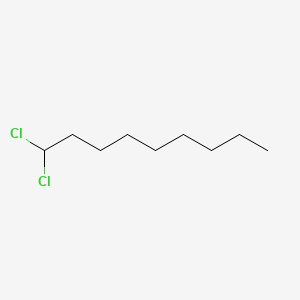

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
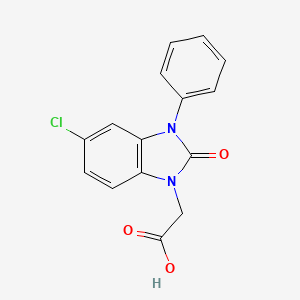
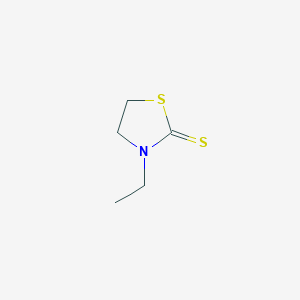
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
